1-Anthracenecarboxamide: Structural Dynamics, Photophysics, and Advanced Applications
1-Anthracenecarboxamide: Structural Dynamics, Photophysics, and Advanced Applications
Executive Summary
1-Anthracenecarboxamide is a highly versatile molecular scaffold characterized by a rigid polycyclic aromatic core conjugated with a flexible, electron-modulating carboxamide moiety. This unique structural duality enables dynamic photophysical phenomena, most notably Twisted Intramolecular Charge Transfer (TICT). By acting as a responsive node to environmental stimuli—such as metal ion coordination or photon irradiation—1-anthracenecarboxamide derivatives have become foundational in the development of advanced fluoroionophores, molecular switches, and photo-crosslinkable polymers. This technical guide provides an in-depth analysis of its chemical properties, mechanistic photophysics, and validated experimental protocols for application scientists.
Chemical Structure and Fundamental Properties
The core structure of 1-anthracenecarboxamide consists of an anthracene ring system substituted at the 1-position with a carboxamide group. This specific regiochemistry is critical: substitution at the 1-position (as opposed to the 9-position) introduces distinct steric interactions with the adjacent peri-hydrogen, which heavily influences the torsional angle of the amide bond relative to the anthracene plane[1].
A widely utilized derivative in chemical sensing research is N-[2-(dimethylamino)ethyl]anthracene-1-carboxamide (PubChem CID 154063)[2]. The inclusion of the dimethylaminoethyl chain provides a secondary binding site for cations and improves solubility in polar media.
Table 1: Physicochemical Properties of N-[2-(dimethylamino)ethyl]anthracene-1-carboxamide [2]
| Property | Value | Computational Source |
| Molecular Formula | C19H20N2O | PubChem 2.2 |
| Molecular Weight | 292.4 g/mol | PubChem 2.2 |
| Topological Polar Surface Area | 32.3 Ų | Cactvs 3.4.8.18 |
| Partition Coefficient (XLogP3) | 3.7 | XLogP3 3.0 |
| Defined Stereocenters | 0 (Achiral) | PubChem |
Photophysical Dynamics: The TICT Mechanism
The utility of 1-anthracenecarboxamide heavily relies on its photophysical responsiveness. In polar environments, photoexcitation of the anthracene core leads to a Locally Excited (LE) state. However, the molecule rapidly undergoes an intramolecular electron transfer from the donor moiety to the acceptor moiety, accompanied by a conformational twist around the single bond connecting the amide to the anthracene ring[3].
This Twisted Intramolecular Charge Transfer (TICT) state is geometrically relaxed but highly polar. Because the perpendicular conformation breaks the π-conjugation, the TICT state typically decays back to the ground state via non-radiative pathways (heat dissipation), resulting in severe fluorescence quenching (the "off" state)[3].
When 1-anthracenecarboxamide is integrated into a crown ether or polyether receptor, the binding of a metal cation restricts this torsional motion. The steric locking prevents the formation of the TICT state, forcing the molecule to emit from the highly fluorescent LE state. This phenomenon is known as Chelation-Enhanced Fluorescence (CHEF)[1].
Photophysical mechanism of TICT and Chelation-Enhanced Fluorescence in 1-anthracenecarboxamides.
Applications in Chemical Sensing and Polymer Science
Fluoroionophores for Metal Sensing
Because the 1-position of anthracene is free from the extreme steric hindrance found at the 9-position, 1-anthracenecarboxamide derivatives can form strongly bent complex structures with alkaline earth metals like Mg²⁺ and Ca²⁺[1]. This complexation induces a breakdown of π-conjugation between the amide moiety and the aromatic ring, serving as a highly sensitive optical switch. The fluorescence response is highly dependent on the charge density and ionic radius of the target metal[1].
Table 2: Relative Fluorescence Enhancement (I_max / I_0) of Anthracenecarboxamide Crown Ethers [1]
| Metal Cation | Ionic Radius (Å) | Fluorescence Enhancement Ratio (I_max / I_0) |
| Mg²⁺ | 0.72 | ~29 |
| Ca²⁺ | 1.00 | ~30 |
| Sr²⁺ | 1.18 | ~13 |
| Ba²⁺ | 1.35 | ~8.6 |
Photochemical Polymer Cross-Linking
Beyond sensing, the anthracene core possesses unique [4+4] photocycloaddition capabilities. Upon UV irradiation (typically around 365 nm), two anthracene units can dimerize. This reaction is thermoreversible and photoreversible (cleaved at 254-280 nm)[4]. 1-Anthracenecarboxamide derivatives are grafted onto polymer backbones to create dynamic, light-responsive hydrogels and shape-memory polymers[4].
Experimental Protocols
To ensure self-validating and reproducible results, the following protocol details the causality behind each methodological choice in photophysical characterization.
Protocol 1: Fluorometric Titration for Metal Ion Sensing
Objective: Determine the binding constant (log K) and fluorescence enhancement of 1-anthracenecarboxamide derivatives.
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Reagent Preparation: Prepare a 1.0 × 10⁻⁵ M stock solution of the 1-anthracenecarboxamide derivative in purified, spectral-grade acetonitrile[1].
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Causality: Acetonitrile is a polar aprotic solvent. It stabilizes the charge-separated TICT state, ensuring the baseline fluorescence (the "off" state) is nearly zero, which maximizes the signal-to-noise ratio upon metal binding.
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Metal Salt Preparation: Prepare 1.0 × 10⁻³ M stock solutions of alkaline earth metals (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺) using their perchlorate salts[1].
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Causality: Perchlorate (ClO₄⁻) is a weakly coordinating anion. Its use prevents the anion from competing with the fluorophore for the metal cation, ensuring that any observed photophysical changes are strictly due to fluorophore-metal complexation.
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Titration: Transfer 2.0 mL of the fluorophore solution into a quartz cuvette. Incrementally add micro-aliquots (e.g., 2-10 µL) of the metal perchlorate solution.
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Spectroscopy: Record the fluorescence emission spectra at 25 °C using an excitation wavelength of 363 nm[1].
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Causality: Excitation at 363 nm selectively targets the π-π* transition of the anthracene core without providing enough energy to induce unwanted [4+4] photodimerization, which typically requires higher concentrations or prolonged exposure times.
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Data Analysis: Plot the fluorescence intensity (I_max) against metal concentration and apply a non-linear least-squares curve fitting method to extract the binding constant[1].
Step-by-step fluorometric titration workflow for metal ion sensing.
References
- PubChem. "1-Anthracenecarboxamide, N-(2-(dimethylamino)ethyl- | C19H20N2O | CID 154063". National Institutes of Health (NIH).
- RSC Publishing. "Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry".
- SciSpace. "Steric effects on controlling of photoinduced electron transfer action of anthracene modified benzo-15-crown-5 by complexation".
- ResearchGate. "Photochemical Cross-Linking of Poly(ethylene terephthalate-co-2,6-anthracenedicarboxylate)".
Sources
- 1. scispace.com [scispace.com]
- 2. 1-Anthracenecarboxamide, N-(2-(dimethylamino)ethyl- | C19H20N2O | CID 154063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC03933A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
